molecular formula C19H23NO5S B13377198 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid

3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13377198
M. Wt: 377.5 g/mol
InChI Key: SNXIVJVQEZHCIP-UHFFFAOYSA-N
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Description

3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further attached to a tert-butyl-2-ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

3-[(5-tert-butyl-2-ethoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C19H23NO5S/c1-5-25-16-10-9-14(19(2,3)4)12-17(16)26(23,24)20-15-8-6-7-13(11-15)18(21)22/h6-12,20H,5H2,1-4H3,(H,21,22)

InChI Key

SNXIVJVQEZHCIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of tert-butyl-2-ethoxybenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Sulfonylation: The amino group is then reacted with a sulfonyl chloride to form the sulfonamide intermediate.

    Coupling with Benzoic Acid: Finally, the sulfonamide intermediate is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • 3,5-Di-tert-butylbenzoic acid

Comparison

Compared to similar compounds, 3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups. The presence of both the sulfonyl and benzoic acid moieties provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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